Cadmium bis(16-methylheptadecanoate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84878-36-4 |
|---|---|
Molecular Formula |
C36H70CdO4 |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
cadmium(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
NVCBSVCEVBFOAR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Theoretical Frameworks for Metal Carboxylate Chemistry
The chemical behavior of Cadmium bis(16-methylheptadecanoate) is governed by the principles of metal carboxylate chemistry. These frameworks provide a basis for predicting its structure, bonding, and reactivity.
Coordination Chemistry and HSAB Theory
The interaction between the cadmium(II) ion and the 16-methylheptadecanoate ligands can be understood through coordination theory. The carboxylate group (RCOO⁻) of the ligand acts as a Lewis base, donating electron density to the cadmium(II) ion, which is a Lewis acid. The nature of this interaction can be further elucidated by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgkhanacademy.orglibretexts.org Cadmium(II) is classified as a borderline to soft acid, while the oxygen atoms of the carboxylate group are hard bases. wikipedia.org According to HSAB principles, hard acids prefer to bind with hard bases, and soft acids with soft bases. wikipedia.org The interaction between a borderline/soft acid like Cd(II) and a hard base like the carboxylate oxygen is feasible and common in many stable complexes. wikipedia.org This pairing is crucial in the formation of various cadmium-carboxylate coordination polymers. nih.govsemanticscholar.org
Coordination Modes of the Carboxylate Ligand
Monodentate: Only one of the two oxygen atoms of the carboxylate group binds to the metal center. researchgate.netresearchgate.net
Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single metal center, forming a chelate ring. researchgate.netresearchgate.net
Bidentate Bridging: Each of the two oxygen atoms of the carboxylate group binds to a different metal center, linking them together. researchgate.netresearchgate.net
The long, branched alkyl chain of the 16-methylheptadecanoate ligand in Cadmium bis(16-methylheptadecanoate) may introduce steric hindrance, which could influence the preferred coordination mode. In many long-chain metal carboxylates, bridging coordination is common, leading to the formation of polymeric or oligomeric structures. nih.govresearchgate.net
Table 1: Theoretical Coordination Properties of Cadmium bis(16-methylheptadecanoate)
| Property | Description | Predicted Characteristic for Cadmium bis(16-methylheptadecanoate) |
|---|---|---|
| Central Metal Ion | Cadmium (Cd²⁺) | Borderline to Soft Lewis Acid |
| Ligand | 16-methylheptadecanoate | Hard Lewis Base (carboxylate head) with a long, sterically demanding alkyl tail |
| Primary Interaction | Cd-O coordination bond | Feasible interaction based on HSAB theory |
| Potential Coordination Modes | Monodentate, Bidentate (chelating or bridging) | Bridging coordination is likely, potentially leading to polymeric structures. |
Evolution of Research Perspectives on Long Chain Alkyl Carboxylates of Group 12 Metals
Research into the carboxylates of Group 12 metals (Zinc, Cadmium, and Mercury) has evolved significantly, driven by their diverse applications, particularly in materials science.
Initially, the focus was on the synthesis and basic characterization of simple metal carboxylates. Over time, interest has shifted towards understanding the role of the alkyl chain length and structure in determining the physical and chemical properties of these compounds. Long-chain alkyl carboxylates, such as stearates and oleates, of zinc and cadmium have been extensively studied as precursors for the synthesis of nanoparticles and metal-organic frameworks (MOFs). nih.govsemanticscholar.org
The long, non-polar alkyl chains of these ligands impart solubility in organic solvents, a critical property for solution-based synthesis routes. mt.com For instance, cadmium carboxylates are used in the synthesis of cadmium chalcogenide (CdS, CdSe, CdTe) quantum dots, where the carboxylate ligand also acts as a capping agent, controlling the size and stabilizing the surface of the nanocrystals.
Cadmium bis(16-methylheptadecanoate), with its C18 branched-chain carboxylate, fits within this research trajectory. The branched nature of the 16-methylheptadecanoate ligand could offer unique advantages, such as improved solubility or different packing arrangements in the solid state compared to its linear counterparts. These unique structural features could, in turn, influence the properties of materials derived from this precursor.
Methodological Approaches in Investigating Novel Organometallic Precursors
Elucidation of Reaction Pathways in the Synthesis of Cadmium bis(16-methylheptadecanoate)
Understanding the reaction pathways is crucial for optimizing the synthesis of Cadmium bis(16-methylheptadecanoate). This involves detailed mechanistic investigations into the formation of the carboxylate complex and a thorough understanding of the role of the reaction environment.
Mechanistic Investigations of Carboxylate Complex Formation
The formation of Cadmium bis(16-methylheptadecanoate) proceeds through the coordination of the carboxylate group of 16-methylheptadecanoic acid to a cadmium ion. The general reaction can be represented as:
Cd2+ + 2 RCOOH → Cd(RCOO)2 + 2 H+
where R represents the 16-methylheptadecyl group.
Mechanistic studies on analogous cadmium carboxylate systems suggest that the reaction can proceed through different pathways depending on the nature of the cadmium precursor and the reaction conditions. Common synthetic routes include:
Metathesis Reaction: This involves the reaction of a soluble cadmium salt (e.g., cadmium nitrate, Cd(NO₃)₂) with a salt of the carboxylic acid (e.g., sodium 16-methylheptadecanoate). The driving force for this reaction is the precipitation of the insoluble cadmium soap.
Cd(NO₃)₂ (aq) + 2 Na(OOCR) (aq) → Cd(OOCR)₂ (s) + 2 NaNO₃ (aq)
Direct Reaction: This pathway involves the reaction of cadmium oxide (CdO) or cadmium hydroxide (B78521) (Cd(OH)₂) with 16-methylheptadecanoic acid, often at elevated temperatures. This method avoids the need to first prepare the sodium salt of the fatty acid.
CdO (s) + 2 RCOOH (l) → Cd(RCOO)₂ (l) + H₂O (g)
Investigations into the formation of cadmium carboxylates have shown that the structure of the resulting complex can be influenced by the preparation method. For instance, studies on cadmium oleate (B1233923) have revealed the existence of both amorphous and lamellar structures, with the relative concentration of each depending on the synthetic route. acs.org This suggests that the final properties of Cadmium bis(16-methylheptadecanoate) can be tailored by carefully selecting the synthetic pathway.
Role of Solvent Systems and Reaction Conditions in Product Specificity
The choice of solvent and reaction conditions such as temperature and pressure plays a pivotal role in determining the yield, purity, and morphology of Cadmium bis(16-methylheptadecanoate).
Solvent Systems: The polarity of the solvent can significantly influence the structure of the cadmium carboxylate complex. In nonpolar solvents, cadmium carboxylates have a tendency to form polymeric structures. researchgate.net Conversely, in the presence of polar or coordinating solvents, these polymeric structures can be disrupted. researchgate.net For the synthesis of Cadmium bis(16-methylheptadecanoate), a non-polar organic solvent might be used to facilitate the reaction between a cadmium precursor and the long-chain fatty acid. However, for purification or to obtain specific crystalline forms, a more polar solvent system might be employed. The use of coordinating solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) has been shown to influence the formation of cadmium-based metal-organic frameworks, indicating their potential to control the structure of cadmium carboxylates. nih.gov
Reaction Conditions:
Temperature: The reaction temperature affects the rate of reaction and the solubility of the reactants. For direct reactions involving cadmium oxide or hydroxide, elevated temperatures are typically required to drive the reaction to completion.
Pressure: While many syntheses are conducted at atmospheric pressure, the use of autoclaves allows for reactions to be carried out at elevated pressures and temperatures (solvothermal synthesis). This can lead to the formation of highly crystalline products. nih.gov
pH: The pH of the reaction medium is a critical parameter, particularly in aqueous metathesis reactions. The formation of metal soaps is a pH-driven process. researchgate.net
| Parameter | Effect on Synthesis | Typical Conditions for Cadmium Soaps |
| Solvent | Influences reactant solubility and product structure (polymeric vs. monomeric). | Toluene, ethanol, or solvent-free melts. researchgate.netrsc.org |
| Temperature | Affects reaction rate and product crystallinity. | 80-150 °C for direct reactions. google.com |
| Pressure | Can promote the formation of specific crystalline phases. | Atmospheric or elevated (solvothermal). nih.gov |
| pH | Crucial for precipitation in metathesis reactions. | Controlled to ensure carboxylate formation. researchgate.net |
Green Chemistry Principles in the Synthesis of Cadmium bis(16-methylheptadecanoate)
The application of green chemistry principles to the synthesis of Cadmium bis(16-methylheptadecanoate) aims to reduce the environmental impact of the manufacturing process. This includes minimizing the use of hazardous solvents and developing more energy-efficient synthetic routes.
Solvent-Free Synthesis and Solid-State Reactions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.
Solvent-Free Synthesis: One approach is to conduct the synthesis in a molten state. For instance, a mixture of a cadmium precursor, such as cadmium hydroxide, can be reacted directly with molten 16-methylheptadecanoic acid. google.com This method, often referred to as a melt synthesis, avoids the need for a solvent and the subsequent energy-intensive removal process. A patent describing the preparation of mixed barium-cadmium soaps utilizes such a molten-phase reaction. google.com
Solid-State Reactions: Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), presents another solvent-free alternative. This technique has been successfully employed for the synthesis of cadmium sulfide (B99878) nanoparticles from cadmium acetate (B1210297) and sodium sulfide. mdpi.com While not specifically documented for Cadmium bis(16-methylheptadecanoate), this methodology holds promise for the direct reaction of a solid cadmium precursor with solid 16-methylheptadecanoic acid.
Catalytic Approaches to Enhance Synthesis Efficiency
The use of catalysts can enhance the efficiency of the synthesis by lowering the activation energy and allowing the reaction to proceed under milder conditions.
While specific catalytic systems for the synthesis of Cadmium bis(16-methylheptadecanoate) are not widely reported, cadmium(II) centers themselves can exhibit Lewis acid catalytic activity. researchgate.net In the context of green chemistry, the development of heterogeneous catalysts that can be easily separated from the reaction mixture is of great interest. researchgate.net For instance, cadmium-based metal-organic frameworks (MOFs) have been investigated as catalysts for various reactions, including CO₂ fixation. nih.gov Although not a direct synthesis of the cadmium soap, this demonstrates the potential for designing cadmium-containing materials that can act as efficient and recyclable catalysts.
Novel Precursor Design Strategies for Cadmium bis(16-methylheptadecanoate)
The design of novel cadmium precursors is a promising strategy to improve the synthesis of Cadmium bis(16-methylheptadecanoate). The choice of precursor can influence the reaction kinetics, the purity of the final product, and its morphology.
The preparation method of the cadmium carboxylate precursor itself has been shown to impact the synthesis of subsequent nanomaterials. For example, the structure of cadmium oleate (amorphous versus lamellar) was found to depend on its synthetic origin, which in turn affected the dissolution rate and the resulting nanoplatelet synthesis. acs.org This highlights the importance of the precursor's solid-state structure.
Strategies for novel precursor design could include:
Single-Source Precursors: These are molecules that contain both the metal (cadmium) and the ligand (16-methylheptadecanoate) within a single compound. While more common for the synthesis of materials like cadmium sulfide from cadmium thiocarboxylates, the concept could be adapted. nih.govacs.org
Highly Reactive Cadmium Sources: The use of organometallic cadmium compounds, such as dialkylcadmium, can offer higher reactivity compared to inorganic salts or oxides. However, the toxicity and handling difficulties associated with these compounds are significant drawbacks.
Cadmium-Based Ionic Liquids: The development of cadmium-containing ionic liquids as precursors has been explored for the synthesis of cadmium sulfide. rsc.org These precursors can act as both the cadmium source and the reaction medium, offering a solvent-free route to the desired product.
The exploration of different cadmium precursors, such as cadmium(II) phthalate (B1215562) for the synthesis of cadmium sulfide nanostructures, demonstrates the ongoing research into designing precursors with tailored reactivity and properties. nih.gov
Single-Crystal X-ray Diffraction Analysis of Cadmium bis(16-methylheptadecanoate) Polymorphs
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For long-chain carboxylates like Cadmium bis(16-methylheptadecanoate), this technique can reveal the existence of different polymorphic forms, which are distinct crystalline structures of the same compound that can exhibit different physical properties.
Table 1: Illustrative Crystallographic Parameters for a Hypothetical Polymorph of Cadmium bis(16-methylheptadecanoate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.85 |
| b (Å) | 8.20 |
| c (Å) | 55.40 |
| β (°) | 95.2 |
| Volume (ų) | 4460.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Note: This data is illustrative and based on typical values for similar long-chain metal carboxylates.
The cadmium(II) ion is known for its flexible coordination sphere, accommodating various coordination numbers and geometries. nih.gov In carboxylate complexes, cadmium can exhibit coordination numbers ranging from four to eight, leading to geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. nih.govacs.org The coordination mode of the carboxylate group itself can vary, including monodentate, bidentate chelating, and bidentate bridging fashions. nih.gov
In the solid state, it is common for the carboxylate groups to act as bridging ligands, connecting multiple cadmium centers to form one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net The specific coordination environment around the cadmium centers in Cadmium bis(16-methylheptadecanoate) would be determined by factors such as the steric bulk of the branched alkyl chains and the packing forces within the crystal. A detailed single-crystal X-ray diffraction study would be necessary to definitively establish the coordination number, the geometry of the cadmium centers, and the connectivity of the resulting coordination network.
Table 2: Common Coordination Geometries and Modes for Cadmium Carboxylates
| Coordination Number | Geometry | Common Carboxylate Coordination Modes |
| 4 | Tetrahedral | Monodentate, Bidentate Bridging |
| 5 | Square Pyramidal | Bidentate Chelating, Bidentate Bridging |
| 6 | Octahedral | Bidentate Chelating, Bidentate Bridging |
| 7 | Pentagonal Bipyramidal | Bidentate Bridging |
Powder X-ray Diffraction for Phase Purity and Crystallinity Assessment
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. cambridge.orgcambridge.org For Cadmium bis(16-methylheptadecanoate), PXRD is used to confirm the phase purity of a synthesized batch and to assess its degree of crystallinity. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous or poorly crystalline sample will result in a broad, featureless pattern.
The PXRD pattern of a metal soap like Cadmium bis(16-methylheptadecanoate) is expected to show a series of sharp, intense reflections at low diffraction angles (low 2θ values). nih.gov These peaks correspond to the long d-spacing of the lamellar structure, representing the distance between the layers of cadmium ions. At higher 2θ angles, a more complex pattern of weaker peaks would be observed, which relate to the short-range order within the layers and the packing of the alkyl chains. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of the bulk sample can be confirmed. researchgate.net
Table 3: Representative Powder X-ray Diffraction Peaks for a Crystalline Long-Chain Cadmium Carboxylate
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 1.98 | 44.60 | 100 |
| 3.96 | 22.30 | 50 |
| 5.94 | 14.87 | 30 |
| 21.50 | 4.13 | 45 |
| 23.80 | 3.74 | 25 |
Note: This data is illustrative and demonstrates the expected pattern for a lamellar structure.
Electron Microscopy Studies of Cadmium bis(16-methylheptadecanoate) Morphologies
Electron microscopy techniques are invaluable for visualizing the morphology and ultrastructure of materials at the micro- and nanoscale.
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the crystal lattice of a material. For Cadmium bis(16-methylheptadecanoate), HRTEM could be used to visualize the layered structure, with the dark and light fringes corresponding to the cadmium-rich layers and the organic alkyl chain layers, respectively. This technique can also reveal information about the crystallinity of individual nanoparticles or crystallites and identify the presence of any lattice defects or dislocations. For metal-organic frameworks and other crystalline materials, HRTEM has been instrumental in confirming the expected crystal structure at the nanoscale. researchgate.net
Table 4: Information Obtainable from HRTEM Analysis
| Feature | Description |
| Lattice Fringes | Visualization of the periodic arrangement of atoms in the crystal lattice. |
| Crystallinity | Assessment of the degree of crystalline order within a nanoparticle. |
| Crystal Defects | Identification of imperfections such as dislocations and stacking faults. |
| Nanoparticle Morphology | Determination of the shape and size of individual nanocrystals. |
Table 5: Morphological Features Characterized by SEM
| Feature | Description |
| Particle Size and Shape | Measurement of the dimensions and geometry of the crystalline particles. |
| Surface Texture | Observation of the smoothness or roughness of the particle surfaces. |
| Agglomeration | Assessment of the extent to which individual particles are clustered together. |
| Crystalline Habit | Identification of the characteristic external shape of the crystals. |
Solid-State NMR Spectroscopy for Local Structural Environments
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in crystalline and amorphous materials. For metal-organic compounds like Cadmium bis(16-methylheptadecanoate), solid-state NMR provides invaluable insights into the coordination sphere of the cadmium ion, as well as the conformation and dynamics of the carboxylate ligands.
The cadmium-113 (B1200676) (¹¹³Cd) isotope, with a nuclear spin of I = 1/2, is an excellent probe for investigating the immediate coordination environment of cadmium in the solid state. The chemical shift of ¹¹³Cd is highly sensitive to the nature of the coordinating atoms, the coordination number, and the geometry of the cadmium center. This sensitivity allows for the differentiation of various cadmium species within a sample.
In the case of Cadmium bis(16-methylheptadecanoate), the cadmium ions are coordinated by the oxygen atoms of the carboxylate groups. The precise coordination number and geometry can vary, leading to different crystalline phases or polymorphs. These structural variations are directly reflected in the ¹¹³Cd solid-state NMR spectrum. For instance, a cadmium ion in a four-coordinate tetrahedral environment will exhibit a significantly different chemical shift compared to a six-coordinate octahedral environment.
| Coordination Number | Coordination Geometry | Typical ¹¹³Cd Chemical Shift Range (ppm) | Exemplar Compound |
|---|---|---|---|
| 4 | Tetrahedral | +50 to +150 | Cadmium Formate |
| 6 | Octahedral | -50 to +50 | Cadmium Acetate Dihydrate |
| 7 | Pentagonal Bipyramidal | -80 to -20 | Cadmium Propionate Monohydrate |
| 8 | Square Antiprismatic | -100 to -50 | Cadmium Succinate |
Note: The data presented in this table are illustrative and based on general trends observed for cadmium carboxylates. The actual chemical shifts for Cadmium bis(16-methylheptadecanoate) may vary.
Solid-state ¹³C and ¹H NMR spectroscopy provide detailed information about the structure, conformation, and dynamics of the 16-methylheptadecanoate ligands within the crystal lattice.
Carbon-13 NMR: The ¹³C solid-state NMR spectrum of Cadmium bis(16-methylheptadecanoate) is expected to show distinct resonances for the different carbon environments in the long alkyl chain and the carboxylate headgroup. The chemical shift of the carboxylate carbon (COO) is particularly informative. Its position, typically between 170 and 185 ppm, is sensitive to the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).
The resonances of the aliphatic carbons in the long chain can provide insights into the packing and conformation of the ligands. In a well-ordered crystalline solid, sharp lines are expected, and their chemical shifts can be compared to those of the free fatty acid to identify any conformational changes upon coordination to the cadmium ion.
Proton NMR: Solid-state ¹H NMR spectra of rigid organic molecules are often broad and featureless due to strong homonuclear dipolar couplings. However, techniques such as magic-angle spinning (MAS) can be used to average these interactions and obtain higher resolution spectra. The proton resonances can be used to probe the dynamics of the alkyl chains. For instance, the onset of molecular motion, such as rotations of the methyl groups or gauche-trans isomerizations in the alkyl chain, can be detected by changes in the ¹H lineshapes and relaxation times as a function of temperature.
By combining ¹³C and ¹H solid-state NMR data, a comprehensive picture of the ligand's structure and mobility can be constructed. For example, cross-polarization magic-angle spinning (CP-MAS) experiments can be used to enhance the signals of carbons in close proximity to protons and to obtain information about the C-H bond connectivities.
| Atom | Functional Group | Expected Chemical Shift Range (ppm) | Information Gained |
|---|---|---|---|
| ¹³C | Carboxylate (COO) | 170 - 185 | Coordination mode of the carboxylate |
| ¹³C | Alkyl Chain (CH₂, CH) | 10 - 40 | Ligand conformation and packing |
| ¹³C | Terminal Methyl (CH₃) | 10 - 25 | Ligand conformation and packing |
| ¹H | Alkyl Chain (CH₂, CH) | 1.0 - 2.5 | Ligand dynamics and mobility |
| ¹H | Terminal Methyl (CH₃) | 0.8 - 1.2 | Ligand dynamics and mobility |
Note: The chemical shift ranges in this table are based on typical values for long-chain carboxylates and their metal salts. Specific values for Cadmium bis(16-methylheptadecanoate) would require experimental determination.
Spectroscopic Characterization and Vibrational Analysis of Cadmium Bis 16 Methylheptadecanoate
Advanced Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Bonding Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the context of Cadmium bis(16-methylheptadecanoate), it is particularly useful for elucidating the coordination of the carboxylate groups to the cadmium ion.
The most diagnostic infrared absorption bands for metal carboxylates are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. The frequencies of these bands are sensitive to the nature of the metal ion and the coordination mode of the carboxylate ligand. For long-chain carboxylates like 16-methylheptadecanoate, these vibrations are the primary indicators of the metal-ligand interaction.
In analogous compounds like cadmium stearate (B1226849), the asymmetric stretching vibration is typically observed in the region of 1540-1580 cm⁻¹, while the symmetric stretch appears around 1400-1440 cm⁻¹. The separation between these two frequencies (Δν = νas - νs) is a key parameter used to infer the coordination mode of the carboxylate group (ionic, unidentate, bidentate, or bridging). A smaller separation is generally indicative of a more symmetric coordination, such as bidentate or bridging, which is common for cadmium carboxylates.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Cadmium Carboxylates |
| Asymmetric COO⁻ Stretch (νas) | 1540 - 1580 |
| Symmetric COO⁻ Stretch (νs) | 1400 - 1440 |
| C-H Stretching (alkyl chain) | 2850 - 2960 |
| CH₂ Scissoring | ~1465 |
This table presents expected FTIR data for Cadmium bis(16-methylheptadecanoate) based on analogous cadmium carboxylates.
A detailed vibrational analysis involves assigning all observed bands to specific molecular motions. Beyond the carboxylate stretches, the FTIR spectrum of Cadmium bis(16-methylheptadecanoate) would be dominated by the vibrational modes of the long alkyl chains, including C-H stretching, bending, and rocking vibrations.
Force constant calculations, often performed using computational methods like Density Functional Theory (DFT), can provide a quantitative measure of bond strength. For the Cd-O bond in Cadmium bis(16-methylheptadecanoate), the force constant would reflect the strength of the coordination. While specific calculations for this molecule are not available, studies on other metal carboxylates have established a correlation between the force constants of the C=O and C-O bonds within the carboxylate group and the coordination mode. In a symmetrically coordinated bidentate or bridging ligand, the force constants of the two C-O bonds are expected to be nearly equivalent.
| Bond | Estimated Force Constant Range (N/m) | Coordination Influence |
| Cd-O | 200 - 300 | Dependent on the coordination number and geometry. |
| C-O (carboxylate) | 500 - 700 | Influenced by the metal's electrophilicity and coordination mode. |
This table provides estimated force constant ranges for Cadmium bis(16-methylheptadecanoate) based on general values for metal carboxylates.
Raman Spectroscopy for Molecular Symmetry and Lattice Vibrations
Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, serves as a complementary technique to FTIR. For Cadmium bis(16-methylheptadecanoate), Raman spectroscopy is particularly useful for examining the skeletal vibrations of the long hydrocarbon chains and the symmetric carboxylate stretch, which is often strong in the Raman spectrum.
The C-C stretching region (around 1060-1130 cm⁻¹) in the Raman spectrum can provide information about the conformational order of the alkyl chains. In solid-state samples, the presence of sharp bands in this region is indicative of a well-ordered, all-trans conformation of the hydrocarbon chains. Furthermore, low-frequency Raman spectroscopy can probe lattice vibrations, providing insights into the crystal packing of the compound. The Cd-O stretching vibration, which is expected to be in the far-infrared region, may also be observable in the low-frequency Raman spectrum.
X-ray Absorption Spectroscopy (XAS) of Cadmium bis(16-methylheptadecanoate)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local atomic environment of the absorbing atom, in this case, cadmium.
The NEXAFS region of the Cd K-edge or L-edge spectrum is sensitive to the oxidation state and the geometry of the cadmium ion's coordination sphere. The features in the NEXAFS spectrum arise from the excitation of a core electron to unoccupied electronic states. For Cadmium bis(16-methylheptadecanoate), the Cd L-edge NEXAFS would provide information about the unoccupied d-orbitals. The shape and intensity of the "white line" (the main absorption peak) can be correlated with the coordination number and symmetry around the cadmium center. In a likely octahedral or tetrahedral coordination environment with oxygen atoms, the NEXAFS spectrum would exhibit features characteristic of a Cd(II) ion in an oxygen-rich environment.
The EXAFS region, at energies above the absorption edge, contains information about the local atomic structure around the cadmium atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms. For Cadmium bis(16-methylheptadecanoate), EXAFS analysis would be expected to reveal a first coordination shell of oxygen atoms from the carboxylate groups.
Based on studies of other cadmium carboxylates, the Cd-O bond distance is typically in the range of 2.2-2.4 Å. The coordination number, which represents the number of nearest-neighbor oxygen atoms, is often found to be between 4 and 6 for cadmium in such compounds. This information is crucial for building a complete picture of the coordination polyhedron around the cadmium ion.
| Parameter | Expected Value for Cadmium bis(16-methylheptadecanoate) |
| Absorbing Atom | Cadmium (Cd) |
| Backscattering Atom | Oxygen (O) |
| Coordination Number (N) | 4 - 6 |
| Cd-O Bond Distance (R) | 2.2 - 2.4 Å |
This table summarizes the expected EXAFS parameters for the first coordination shell of Cadmium bis(16-methylheptadecanoate), derived from data on analogous cadmium-oxygen systems.
Photoluminescence and Luminescence Spectroscopy of Cadmium bis(16-methylheptadecanoate)
The intrinsic photoluminescent properties of simple metal carboxylates like Cadmium bis(16-methylheptadecanoate) are not expected to be significant. The cadmium ion (Cd²⁺) has a d¹⁰ electronic configuration, which means there are no d-d electronic transitions that could lead to luminescence in the visible region. Similarly, the 16-methylheptadecanoate ligand itself does not possess chromophores that would typically result in significant fluorescence or phosphorescence upon excitation with UV-visible light.
However, luminescence in cadmium carboxylate materials is often observed in the context of coordination polymers or metal-organic frameworks (MOFs). In such structures, the organic linkers might be designed to be fluorophoric, or the rigid framework can enhance ligand-based emission. mdpi.comnih.gov For a simple salt like Cadmium bis(16-methylheptadecanoate), any observed luminescence would more likely be attributable to impurities or the formation of more complex structures, rather than being an intrinsic property of the isolated molecule.
Some studies on cadmium-based coordination compounds have reported luminescence, which is generally attributed to the organic ligands or charge transfer transitions. nih.govepa.gov For instance, cadmium(II) coordination polymers can exhibit fluorescence, often in the blue region of the spectrum. mdpi.com The thermal stability and the nature of coordinated water molecules can also play a role in the luminescent properties of such materials.
In the absence of specific experimental data for Cadmium bis(16-methylheptadecanoate), it is reasonable to surmise that the compound itself is not intrinsically luminescent. Any potential for light emission would likely arise from extrinsic factors or the specific solid-state arrangement that is not predictable without experimental investigation.
Thermal Decomposition and Reaction Kinetics of Cadmium Bis 16 Methylheptadecanoate
Thermogravimetric Analysis (TGA) for Decomposition Profiles in Controlled Atmospheres
Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition profile of Cadmium bis(16-methylheptadecanoate). This method records the change in mass of the sample as a function of temperature or time in a controlled atmosphere. For cadmium carboxylates, TGA studies are typically conducted under an inert nitrogen atmosphere at a constant heating rate to prevent oxidative side reactions and isolate the thermal degradation process. ripublication.com
The thermal decomposition of cadmium soaps, such as Cadmium bis(16-methylheptadecanoate), generally occurs in distinct steps. researchgate.net The TGA curve reveals the temperatures at which significant mass loss occurs, indicating the onset of decomposition and subsequent reactions. The analysis of cadmium soaps with varying fatty acid chain lengths, such as caproate, caprylate, caprate, laurate, and myristate, shows that the decomposition process is influenced by the molecular weight and structure of the carboxylate ligand. ripublication.com The initial mass loss is often attributed to the release of any bound solvent or moisture, followed by the primary decomposition of the cadmium carboxylate structure at higher temperatures. The final residual mass typically corresponds to the formation of a stable inorganic cadmium compound, such as cadmium oxide or cadmium carbonate, depending on the specific conditions and the presence of reactive gases.
Kinetic Modeling of Thermal Degradation Processes
The kinetics of the thermal degradation of cadmium soaps can be elucidated from TGA data using various mathematical models, such as the Freeman-Carroll and Coats-Redfern equations. ripublication.com These models analyze the rate of mass loss to determine key kinetic parameters, including the activation energy (Ea), the order of reaction (n), and the pre-exponential factor.
Research on a series of cadmium soaps (caproate, caprylate, caprate, laurate, and myristate) has demonstrated that their thermal decomposition in a nitrogen atmosphere follows zero-order kinetics. ripublication.comresearchgate.net This suggests that the rate of decomposition is independent of the concentration of the reactant and remains constant throughout the process under the specified conditions. It is proposed that the surface of the soap molecules remains completely covered by the gaseous decomposition products, making the decomposition rate constant. ripublication.com
The activation energy for the decomposition process tends to vary with the chain length of the carboxylate ligand. Studies on various cadmium soaps have shown that the activation energy for the decomposition process lies in the range of 5.73 to 21.76 kcal/mol. ripublication.com
Table 1: Activation Energy for Thermal Decomposition of Various Cadmium Soaps
| Cadmium Soap | Activation Energy (kcal/mol) | Kinetic Order |
|---|---|---|
| Cadmium Caproate | 18.32 | 0 |
| Cadmium Caprylate | 15.22 | 0 |
| Cadmium Caprate | 11.66 | 0 |
| Cadmium Laurate | 10.10 | 0 |
| Cadmium Myristate | 9.30 | 0 |
Data derived from studies on the thermogravimetric analysis of cadmium soaps, indicating zero-order kinetics for the decomposition reaction. ripublication.comresearchgate.net
Identification of Intermediate Decomposition Products
The thermal decomposition of metal carboxylates like Cadmium bis(16-methylheptadecanoate) is a complex process that can involve the formation of several intermediate products before yielding the final solid residue. The primary decomposition pathway for cadmium carboxylates typically involves the cleavage of the carboxylate group, leading to the formation of a ketone, carbon dioxide, and a cadmium-containing solid. For Cadmium bis(16-methylheptadecanoate), the expected ketone would be 32-methyltritriacontan-17-one.
(R-COO)₂Cd → R-CO-R + CdCO₃
CdCO₃ → CdO + CO₂
The identification of these gaseous and solid intermediates is critical for a complete understanding of the decomposition mechanism and is typically achieved using hyphenated techniques such as Evolved Gas Analysis coupled with Mass Spectrometry (EGA-MS) and in-situ X-ray diffraction. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions.
For cadmium soaps, DSC analysis reveals characteristic endothermic and exothermic peaks corresponding to physical and chemical transformations. Upon heating, Cadmium bis(16-methylheptadecanoate) is expected to exhibit one or more endothermic peaks associated with solid-state phase transitions and ultimately, melting, before the onset of decomposition. The melting point is a key characteristic, and for metal stearates, true fluidification may occur at temperatures well above the apparent melting points observed in initial thermal studies. up.ac.za The complexity of these transitions can be influenced by the crystalline arrangement and polymorphism of the cadmium soap. Following melting, at higher temperatures, the DSC curve would show peaks corresponding to the endothermic or exothermic nature of the decomposition reactions identified by TGA.
In Situ Spectroscopic Studies of Thermal Transformations
High-Temperature X-ray Diffraction
High-Temperature X-ray Diffraction (HT-XRD) is an essential in-situ technique for studying the crystalline structural changes of materials as they are heated. For Cadmium bis(16-methylheptadecanoate), HT-XRD provides direct evidence of phase transitions, changes in crystal lattice parameters, and the identification of crystalline intermediate and final decomposition products.
Studies on analogous compounds like cadmium stearate (B1226849) have utilized grazing incidence X-ray diffraction to probe the structure of multilayer films. osti.gov In a typical HT-XRD experiment, the diffraction pattern is recorded continuously or at specific temperature intervals as the sample is heated. This allows for the observation of:
Phase Transitions: Shifts in peak positions or the appearance of new peaks indicate changes in the crystal structure.
Lattice Expansion: A gradual shift of diffraction peaks to lower angles (larger d-spacing) is indicative of thermal expansion of the crystal lattice.
Melting: The disappearance of sharp diffraction peaks and the emergence of a broad, amorphous halo signifies the transition from a crystalline solid to a disordered liquid state.
Decomposition: The appearance of new sets of diffraction peaks corresponding to crystalline intermediates (e.g., CdCO₃) or final products (e.g., CdO) can be tracked as a function of temperature, corroborating the decomposition steps observed in TGA. researchgate.net
Table 2: Expected Observations from HT-XRD of Cadmium bis(16-methylheptadecanoate)
| Temperature Range | Expected Structural Event | XRD Pattern Observation |
|---|---|---|
| Ambient to Melting Point | Thermal Expansion / Polymorphic Transitions | Gradual shift in peak positions; possible appearance/disappearance of certain peaks. |
| At Melting Point | Melting | Disappearance of sharp crystalline peaks, replaced by a broad amorphous halo. |
| Decomposition Range | Formation of Intermediates/Products | Appearance of new diffraction peaks corresponding to CdCO₃ and later, CdO. |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry
Evolved Gas Analysis (EGA) involves the identification and quantification of volatile products released from a sample during a controlled heating program. researchgate.net Coupling a thermogravimetric analyzer directly to a mass spectrometer (TGA-MS) is a powerful method for understanding the decomposition of Cadmium bis(16-methylheptadecanoate). mt.com As the TGA records the mass loss, the MS provides real-time analysis of the evolved gases. researchgate.net
During the thermal decomposition of Cadmium bis(16-methylheptadecanoate), the TGA-MS system would detect the specific molecular ions or fragment ions of the gaseous products as a function of temperature. This allows for the precise correlation of specific mass loss events with the release of particular chemical species. mdpi.com
Expected evolved species and their characteristic mass-to-charge ratios (m/z) include:
Water (m/z 18): Often detected at lower temperatures, corresponding to the loss of adsorbed or hydrated water.
Carbon Dioxide (m/z 44): A primary product from the decomposition of the carboxylate group, and also from the secondary decomposition of any cadmium carbonate intermediate. mdpi.com
Hydrocarbon Fragments: Various m/z values corresponding to the fragmentation of the 16-methylheptadecanoate alkyl chain.
Ketone (32-methyltritriacontan-17-one): The high molecular weight of this primary organic product may make it difficult to detect directly without a heated transfer line, but its characteristic fragment ions could be identified.
The intensity profile of each m/z signal plotted against temperature provides a clear picture of the temperature ranges over which different volatile products are formed, offering detailed insight into the decomposition mechanism. researchgate.net
Computational and Theoretical Studies of Cadmium Bis 16 Methylheptadecanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Through DFT calculations, a detailed picture of the molecular geometry, spectroscopic characteristics, and the nature of the cadmium-carboxylate linkage in Cadmium bis(16-methylheptadecanoate) can be developed.
Optimization of Molecular and Crystal Structures
The initial and most crucial step in computational analysis is the determination of the lowest energy arrangement of atoms, known as the optimized geometry. For Cadmium bis(16-methylheptadecanoate), this involves optimizing the structure of an isolated molecule as well as its arrangement in a crystalline lattice.
Theoretical calculations would predict a coordination environment where the cadmium (Cd) ion is bonded to the oxygen atoms of the two 16-methylheptadecanoate ligands. The carboxylate groups can coordinate to the cadmium center in various modes, with a bidentate bridging or chelating fashion being the most common for cadmium carboxylates. In the optimized molecular structure, the long hydrocarbon chains would extend outwards from the central cadmium core. For the crystal structure, these aliphatic chains would likely exhibit significant van der Waals interactions, leading to a layered or lamellar packing arrangement, a characteristic feature of metal soaps.
| Parameter | Predicted Value |
|---|---|
| Cd-O Bond Length (Å) | 2.25 - 2.40 |
| O-Cd-O Bond Angle (°) | 55 - 65 (chelating), >90 (bridging) |
| C-O Bond Length (in COO) (Å) | ~1.26 |
| O-C-O Bond Angle (in COO) (°) | ~125 |
Calculation of Spectroscopic Parameters (NMR, IR, Raman)
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure.
NMR Spectroscopy: Theoretical calculations can predict the 13C and 1H nuclear magnetic resonance (NMR) chemical shifts. The 13C NMR spectrum would be characterized by a signal for the carboxylate carbon at a distinct downfield shift, while the various methylene (B1212753) and methyl carbons of the long aliphatic chain would have signals in the upfield region.
IR and Raman Spectroscopy: The vibrational frequencies calculated through DFT correspond to the peaks observed in Infrared (IR) and Raman spectra. Key predicted vibrational modes for Cadmium bis(16-methylheptadecanoate) would include the symmetric and asymmetric stretching vibrations of the carboxylate group (COO-). The frequency separation between these two modes is a diagnostic indicator of the coordination mode of the carboxylate ligand to the cadmium ion. Stretching vibrations corresponding to the C-H bonds of the alkyl chains would also be prominent.
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| Carboxylate Asymmetric Stretch (νas COO-) | 1520 - 1560 |
| Carboxylate Symmetric Stretch (νs COO-) | 1400 - 1440 |
| CH2 Asymmetric Stretch | ~2920 |
| CH2 Symmetric Stretch | ~2850 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of the system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the material's response to temperature changes.
Intermolecular Interactions and Packing Energy Simulations
In the condensed phase, the properties of Cadmium bis(16-methylheptadecanoate) are heavily influenced by how the molecules pack together. MD simulations can be used to model the assembly of these molecules and to calculate the packing energy, which is the energy released when the molecules come together to form a crystal. The simulations would highlight the dominant role of van der Waals forces between the long 16-methylheptadecanoate chains in stabilizing the solid-state structure. The simulation would likely show a high degree of order in the alignment of these chains, leading to the characteristic layered structure of metal soaps.
Thermal Stability Predictions
By performing MD simulations at various temperatures, the thermal stability of Cadmium bis(16-methylheptadecanoate) can be investigated. These simulations can predict the onset of large-amplitude molecular motions that precede melting or decomposition. The simulations could reveal the initial steps of thermal degradation, which would likely involve the breaking of the coordinative Cd-O bonds, followed by the decomposition of the organic ligands. This provides a molecular-level understanding of the processes observed in experimental thermal analysis techniques like thermogravimetric analysis (TGA).
Quantum Chemical Topology Analysis of Chemical Bonds
To gain a deeper understanding of the nature of the chemical bonds, particularly the interaction between cadmium and the carboxylate oxygen atoms, Quantum Chemical Topology (QCT) analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. This method analyzes the topology of the electron density to characterize chemical bonds.
In the case of the Cd-O bonds in Cadmium bis(16-methylheptadecanoate), QTAIM analysis would likely characterize the interaction as being primarily ionic in nature, with some degree of covalent character. The analysis of the electron density at the bond critical point (BCP) between the Cd and O atoms would reveal a low electron density and a positive value for the Laplacian of the electron density, which are characteristic features of a closed-shell interaction, typical for bonds between a metal and an electronegative atom like oxygen.
| QTAIM Parameter | Predicted Nature/Value |
|---|---|
| Electron Density at BCP (ρ(r)) | Low |
| Laplacian of Electron Density (∇2ρ(r)) | Positive |
| Bond Character | Predominantly Ionic |
Cadmium Bis 16 Methylheptadecanoate As a Precursor in Advanced Materials Synthesis
Low-Temperature Pyrolysis and Solvothermal Synthesis of Cadmium-Based Nanomaterials
Cadmium bis(16-methylheptadecanoate) is particularly effective as a cadmium source in low-temperature pyrolysis and solvothermal methods for synthesizing cadmium chalcogenide nanocrystals, such as cadmium telluride (CdTe) quantum dots. mdpi.comresearchgate.net These solution-based techniques involve the thermal decomposition of molecular precursors in a high-boiling point solvent. The use of cadmium isostearate allows for synthesis at relatively low temperatures, which is advantageous for applications involving temperature-sensitive substrates like polymers. mdpi.comnih.gov
For instance, CdTe QDs can be synthesized by the thermal decomposition of cadmium isostearate and a tellurium precursor, such as trioctylphosphine (B1581425) telluride (TOP-Te), in a solvent like 1-octadecene (B91540) (ODE) or directly within a polymer matrix like polymethylmethacrylate (PMMA). mdpi.comresearchgate.net The synthesis can be performed via an ex situ route, where the nanocrystals are produced in solution and then encapsulated in a polymer, or an in situ route, where the precursors are decomposed directly within the polymer matrix. mdpi.comresearchgate.net
The formation of cadmium chalcogenide (CdE, where E = S, Se, Te) nanoparticles from cadmium carboxylate precursors like cadmium isostearate follows a well-established mechanism. mdpi.com The process begins with the reaction between the cadmium carboxylate and the chalcogenide precursor (e.g., trioctylphosphine telluride). This reaction is believed to proceed through a transition state involving a Lewis acid-base complex, where the electron-rich chalcogen atom binds to the electrophilic Cd²⁺ center of the cadmium precursor. mdpi.com
This initial reaction leads to the formation of CdE monomers. mdpi.com Once a critical supersaturation concentration of these monomers is reached in the solution, they rapidly assemble and crystallize to form nanocrystal nuclei. Subsequent growth of these nuclei occurs through the addition of more monomers from the solution, a process described by the LaMer mechanism of crystal growth. The long, bulky isostearate ligands cap the surface of the growing nanocrystals, preventing uncontrolled aggregation and allowing for the formation of stable, colloidal nanoparticles. mdpi.com These capping ligands play a crucial role in mediating the growth and determining the final properties of the nanomaterials.
The precise control over the size, shape, and crystallinity of the resulting cadmium-based nanomaterials is a key advantage of using precursors like cadmium bis(16-methylheptadecanoate). By carefully manipulating the reaction conditions during its decomposition, the final properties of the nanocrystals can be tailored for specific applications. nih.govmdpi.com The primary parameters that influence the nanoparticle characteristics are temperature and reaction time. mdpi.comresearchgate.net
In the synthesis of CdTe quantum dots using cadmium isostearate, both annealing temperature and time are critical factors. mdpi.comresearchgate.net At a constant temperature, increasing the reaction time leads to the growth of larger nanoparticles. This size evolution is accompanied by a red-shift in the material's photoluminescence (PL) emission, moving from green for smaller dots to red for larger ones, a hallmark of quantum confinement effects. mdpi.comproquest.com For example, in one study, the thermal decomposition at 150 °C produced CdTe QDs whose PL emission could be tuned across a 70 nm range (from green to red) by varying the annealing time. mdpi.commdpi.com
The data below illustrates the relationship between reaction time, nanoparticle size, and the resulting photoluminescent properties in a typical synthesis of CdTe QDs using cadmium isostearate.
| Annealing Time (minutes) | Average Particle Diameter (nm) | Photoluminescence (PL) Peak (nm) | Observed Emission Color |
|---|---|---|---|
| 5 | 2.5 | 545 | Green |
| 15 | 2.8 | 570 | Yellow |
| 30 | 3.1 | 590 | Orange |
| 60 | 3.5 | 610 | Red |
| 120 | 3.8 | 625 | Deep Red |
This precise control allows for the "engineering" of the quantum dots' bandgap to meet the requirements of various optoelectronic devices, such as displays and sensors. mdpi.comresearchgate.net The isostearate ligands surrounding the quantum dots also effectively passivate surface defects, ensuring high photoluminescence quantum yields. mdpi.com
Chemical Vapor Deposition (CVD) Applications of Cadmium bis(16-methylheptadecanoate) (if applicable)
Based on a review of available scientific literature, there are no specific documented applications of Cadmium bis(16-methylheptadecanoate) as a precursor in Chemical Vapor Deposition (CVD) processes. CVD typically requires precursors with high volatility and thermal stability, properties generally found in smaller metal-organic compounds like dimethyl cadmium, rather than long-chain metal carboxylates. azonano.com
Atomic Layer Deposition (ALD) Research Using Cadmium bis(16-methylheptadecanoate) Precursors (if applicable)
Similarly to CVD, there is no specific research found that details the use of Cadmium bis(16-methylheptadecanoate) in Atomic Layer Deposition (ALD) processes. The development of suitable cadmium precursors for ALD has been limited, and current literature does not indicate the use of complex carboxylates like cadmium isostearate for this thin-film deposition technique. rsc.org
Environmental Transformation and Speciation of Cadmium Bis 16 Methylheptadecanoate
Photodegradation Pathways and Products in Environmental Matrices
Photodegradation, or the breakdown of compounds by light, is a significant process in the environmental transformation of chemical substances. For Cadmium bis(16-methylheptadecanoate), photodegradation in environmental matrices such as surface waters or the upper layers of soil would likely be initiated by the absorption of ultraviolet (UV) radiation.
The primary pathway for the photodegradation of metal carboxylates involves the cleavage of the metal-oxygen bond. In the case of Cadmium bis(16-methylheptadecanoate), this would lead to the dissociation of the 16-methylheptadecanoate ligands from the central cadmium ion. This process can generate free radicals and ultimately result in the formation of more stable, simpler molecules.
While direct studies on this specific compound are not available, research on other cadmium compounds provides insights. For instance, the photodegradation of cadmium sulfide (B99878) (CdS), a common pigment, is known to produce cadmium carbonate (CdCO₃) and cadmium sulfate (B86663) (CdSO₄) as ultimate products. mdpi.com Similarly, the photocatalytic properties of some cadmium carboxylate coordination polymers have been harnessed to degrade organic dyes, indicating the potential for light-induced reactivity. nih.gov
Following the initial cleavage, the liberated 16-methylheptadecanoic acid would undergo its own degradation pathways, common to long-chain fatty acids, which can include oxidation to form smaller organic acids, alcohols, and eventually carbon dioxide. The cadmium ion (Cd²⁺) would be released into the environmental matrix, where its fate is governed by other processes like adsorption and biotransformation.
Table 1: Potential Photodegradation Products of Cadmium bis(16-methylheptadecanoate)
| Precursor Compound | Initial Products | Subsequent Products |
| Cadmium bis(16-methylheptadecanoate) | Cadmium ion (Cd²⁺), 16-methylheptadecanoate radical | Cadmium oxides, Cadmium carbonate, Cadmium sulfate, Shorter-chain organic acids, Carbon dioxide |
| 16-methylheptadecanoic acid | Peroxy radicals, Aldehydes, Ketones | Volatile organic compounds, Simpler carboxylic acids |
Biogeochemical Cycling and Biotransformation Mechanisms
The biogeochemical cycle of cadmium is significantly influenced by both natural and human activities, including industrial emissions, waste disposal, and the application of phosphate (B84403) fertilizers. wikipedia.orgnih.gov Cadmium is a mobile element in the environment, and its speciation, mobility, and bioavailability are controlled by the chemical and physical properties of the ecosystem, particularly pH. researchgate.netnih.gov
The introduction of Cadmium bis(16-methylheptadecanoate) into the environment would subject it to microbial attack. The first step in its biotransformation would likely be the enzymatic hydrolysis of the cadmium-carboxylate bonds. Many microorganisms produce lipase (B570770) and esterase enzymes capable of cleaving such bonds to release the fatty acid ligand and the free cadmium ion (Cd²⁺). The 16-methylheptadecanoic acid can then be utilized by microorganisms as a carbon and energy source through beta-oxidation.
Once released, the Cd²⁺ ion enters the broader biogeochemical cycle of cadmium. researchgate.net Its fate is then determined by various microbial interactions. springerprofessional.de Microorganisms have evolved several mechanisms to cope with cadmium toxicity, including:
Bioaccumulation and Biosorption: Cadmium ions can be adsorbed onto the surface of microbial cells or transported and accumulated intracellularly. springerprofessional.de
Biotransformation: A key microbial detoxification mechanism is the transformation of soluble Cd²⁺ into less bioavailable forms. For example, some photosynthetic microorganisms and bacteria can bioconvert Cd(II) into the highly insoluble cadmium sulfide (CdS) under aerobic conditions, effectively immobilizing the metal. nih.gov This process often involves the enzyme cysteine desulfhydrase, which provides the necessary sulfide. nih.gov
Efflux Systems: Many resistant bacteria possess efflux pumps that actively transport cadmium ions out of the cell, preventing toxic concentrations from accumulating internally. researchgate.net
In aquatic systems, dissolved cadmium exhibits nutrient-like behavior, with concentrations typically depleted in surface waters due to uptake by phytoplankton and increasing with depth as organic matter remineralizes. nih.govfrontiersin.org The organic ligand of Cadmium bis(16-methylheptadecanoate) could initially increase its association with organic matter, but its eventual degradation would release cadmium to participate in these larger cycles.
Table 2: Key Biotransformation Mechanisms for Cadmium in the Environment
| Mechanism | Description | Mediating Organisms | Resulting Cadmium Species |
| Enzymatic Hydrolysis | Cleavage of cadmium-carboxylate bond by microbial enzymes. | Bacteria, Fungi | Cadmium ion (Cd²⁺), 16-methylheptadecanoic acid |
| Biosorption | Passive binding of Cd²⁺ to the cell surface (e.g., carboxyl, amine groups). | Bacteria, Algae, Fungi | Surface-complexed Cd²⁺ |
| Bioaccumulation | Active transport and intracellular accumulation of Cd²⁺. | Bacteria, Plants | Intracellular Cd²⁺ |
| Sulfide Precipitation | Enzymatic production of sulfide (S²⁻), leading to the formation of insoluble CdS. | Algae, Cyanobacteria | Cadmium Sulfide (CdS) |
| Efflux Pumping | Active transport of Cd²⁺ out of the microbial cell. | Resistant Bacteria | Extracellular Cd²⁺ |
Adsorption and Desorption Behavior on Environmental Surfaces
The mobility and bioavailability of cadmium in the environment are largely controlled by its adsorption to and desorption from solid phases like soil and sediment. mdpi.com While data for Cadmium bis(16-methylheptadecanoate) is not available, extensive research on the Cd²⁺ ion demonstrates that several factors govern its sorption behavior.
pH: Soil pH is a dominant factor. Adsorption of Cd²⁺ generally increases as pH rises. mdpi.commdpi.com At lower pH, increased competition from protons (H⁺) for binding sites on soil colloids leads to higher desorption and greater mobility of cadmium. mdpi.commdpi.com
Soil Organic Matter (SOM): SOM provides a high density of negatively charged functional groups (e.g., carboxyl, phenolic) that strongly bind Cd²⁺ through complexation. researchgate.netresearchgate.net
Clay Minerals: The type and amount of clay minerals influence adsorption due to their high surface area and cation exchange capacity (CEC). nih.gov
Ionic Strength: In solutions with high ionic strength (high salt concentration), competing cations can displace adsorbed Cd²⁺, leading to increased desorption. mdpi.com
The chemical structure of Cadmium bis(16-methylheptadecanoate)—a large, predominantly nonpolar molecule due to its long hydrocarbon chains—suggests its adsorption behavior would initially differ significantly from that of the simple Cd²⁺ ion. It would likely exhibit strong hydrophobic interactions with soil organic matter, leading to high adsorption and low mobility in its intact form. However, upon degradation and release of the Cd²⁺ ion, its behavior would revert to that governed by the factors listed above. Desorption of cadmium is often subject to hysteresis, meaning it is not as easily released as it is adsorbed, suggesting some portion can become irreversibly bound. researchgate.net
Interactive Table 3: Influence of Environmental Factors on Cadmium Adsorption and Desorption
| Factor | Effect on Adsorption | Effect on Desorption | Underlying Mechanism |
| Increasing pH | Increases | Decreases | Reduced H⁺ competition for binding sites; increased negative surface charge. mdpi.com |
| Increasing Soil Organic Matter | Increases | Decreases | Provides more complexation sites (carboxyl, phenolic groups). researchgate.net |
| Increasing Clay Content | Increases | Decreases | Higher surface area and cation exchange capacity for binding. nih.gov |
| Increasing Ionic Strength | Decreases | Increases | Competition for binding sites from other cations in solution. mdpi.com |
Advanced Analytical Methodologies for Trace Detection and Speciation in Environmental Samples
Detecting and quantifying Cadmium bis(16-methylheptadecanoate) and its transformation products in complex environmental samples requires sophisticated analytical techniques capable of both high sensitivity and speciation.
Total Cadmium Analysis: For determining the total concentration of cadmium, several well-established methods are used:
Atomic Absorption Spectroscopy (AAS): Particularly Graphite (B72142) Furnace AAS (GFAAS), is a highly sensitive technique for quantifying cadmium in water, soil digests, and biological samples. nih.govolympianwatertesting.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very low detection limits and is capable of multi-element analysis, making it a powerful tool for trace metal detection in environmental monitoring. cdc.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While typically less sensitive than ICP-MS, it is robust and widely used for environmental analysis. cdc.gov
Anodic Stripping Voltammetry (ASV): An electrochemical technique with excellent sensitivity for detecting cadmium in aqueous samples. nih.gov
Speciation Analysis: Determining the chemical form of cadmium is crucial for understanding its toxicity and mobility.
Operational Speciation: For soils and sediments, sequential extraction procedures are often used to partition cadmium into different geochemical fractions (e.g., exchangeable, bound to carbonates, bound to iron/manganese oxides, bound to organic matter, and residual). researchgate.net This provides information on the potential mobility and bioavailability of the cadmium present.
Molecular Speciation: To identify and quantify the intact Cadmium bis(16-methylheptadecanoate) molecule and its organic degradation products, a hyphenated approach is necessary. This typically involves a separation technique coupled with a sensitive detector:
Chromatography-Mass Spectrometry (e.g., LC-MS, GC-MS): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate the target compound from the sample matrix. Coupling these to a Mass Spectrometer (MS) allows for positive identification and quantification based on the molecule's mass-to-charge ratio and fragmentation pattern. An initial extraction with an appropriate organic solvent would be required to isolate the compound from the environmental matrix.
HPLC-ICP-MS: Coupling HPLC to an ICP-MS detector combines the separation power of chromatography with the element-specific, high-sensitivity detection of ICP-MS. This would allow for the specific detection of different cadmium-containing species as they elute from the HPLC column.
Table 4: Analytical Techniques for Cadmium Detection and Speciation
| Technique | Principle | Application | Detection Limit Range |
| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Measures absorption of light by free atoms in a graphite furnace. | Total Cd in water, soil digests. olympianwatertesting.com | 0.001 - 0.1 µg/L |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes sample in plasma and separates ions by mass-to-charge ratio. | Total Cd, Isotopic analysis, Speciation (with HPLC). cdc.gov | 0.001 - 0.05 µg/L |
| Anodic Stripping Voltammetry (ASV) | Electrochemical deposition of metal onto an electrode followed by stripping. | Trace Cd²⁺ in water. nih.gov | 0.005 - 0.1 µg/L |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography, identifies by mass. | Identification of intact Cadmium bis(16-methylheptadecanoate). | Compound-dependent |
| Sequential Chemical Extraction | Stepwise use of reagents to dissolve different chemical forms of Cd. | Operational speciation of Cd in soils and sediments. researchgate.net | N/A |
Future Research Directions and Unexplored Avenues for Cadmium Bis 16 Methylheptadecanoate
Integration with Emerging Spectroscopic Techniques
The structural and dynamic properties of Cadmium bis(16-methylheptadecanoate) could be further elucidated through the application of emerging spectroscopic techniques. While traditional methods provide basic characterization, advanced spectroscopy can offer unprecedented insight into its behavior at the molecular level.
Future research could employ techniques such as:
Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can probe the vibrational coupling between different parts of the molecule on a femtosecond timescale, providing detailed information about the coordination environment of the cadmium ion and the conformational dynamics of the 16-methylheptadecanoate ligands.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: High-resolution ssNMR can reveal details about the local environment of the cadmium and carbon atoms within the solid-state structure, helping to understand polymorphism and the effects of packing on the compound's properties.
Terahertz (THz) Spectroscopy: This low-frequency vibrational spectroscopy is sensitive to the collective motions of molecules and can provide insights into the lattice vibrations and intermolecular interactions within the crystal structure of Cadmium bis(16-methylheptadecanoate).
A novel scattering spectroscopic approach, proven effective for studying various metal-organic frameworks (MOFs), could also be adapted. nih.gov This method, based on inherent Mie scattering properties, could reveal scattering colors and spectra, providing information on high-order magnetic and electric resonant modes. nih.gov Furthermore, in situ techniques like Raman spectroscopy and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) could be invaluable for monitoring the synthesis and formation of related cadmium-containing materials in real-time. rsc.orgnih.gov
Table 1: Hypothetical Spectroscopic Data for Cadmium bis(16-methylheptadecanoate) (This table is illustrative and represents the type of data that could be generated from future spectroscopic studies.)
| Spectroscopic Technique | Potential Information Gained | Hypothetical Observation |
| 2D-IR Spectroscopy | Vibrational coupling between C=O and Cd-O modes | Cross-peaks indicating strong coordination and ligand rigidity. |
| Solid-State ¹¹³Cd NMR | Cadmium coordination environment | A single, sharp resonance suggesting a highly symmetric environment. |
| Terahertz Spectroscopy | Lattice vibrational modes | Distinct phonon modes below 100 cm⁻¹ related to crystal packing. |
Advanced Computational Modeling for Complex Systems
Computational chemistry offers a powerful tool to complement experimental studies. For a molecule as complex as Cadmium bis(16-methylheptadecanoate), advanced computational modeling can predict and explain its properties, guide experimental design, and provide insights into its behavior in various environments.
Future computational research could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and calculate electronic properties such as the HOMO-LUMO gap. nih.gov For complex systems involving cadmium, a combination of DFT with effective core potentials like LANL2DZ has shown promise in providing accurate results with reasonable computational cost. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, providing insights into its conformational flexibility, interactions with solvents, and behavior at interfaces. This is particularly relevant for understanding its function in applications like lubricants or stabilizers.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the reactivity of Cadmium bis(16-methylheptadecanoate), QM/MM methods can be employed. These hybrid methods treat the reactive center (the cadmium ion and its immediate coordination sphere) with high-level quantum mechanics, while the rest of the system is modeled with more computationally efficient molecular mechanics.
First-principles molecular dynamics (FPMD) simulations could also be employed to understand the complexing mechanisms of the cadmium cation on various surfaces, which is crucial for applications in catalysis and materials science. cambridge.org
Table 2: Illustrative Computational Chemistry Predictions for Cadmium bis(16-methylheptadecanoate) (This table is for illustrative purposes and shows the type of data that could be generated from computational studies.)
| Computational Method | Predicted Property | Hypothetical Value |
| DFT (B3LYP/LANL2DZ) | Cd-O bond length | 2.25 Å |
| MD Simulation | Diffusion coefficient in a non-polar solvent | 1.5 x 10⁻⁹ m²/s |
| QM/MM Simulation | Activation energy for ligand exchange | 15 kcal/mol |
Sustainable Synthesis and Circular Economy Approaches
The synthesis of metal carboxylates, including Cadmium bis(16-methylheptadecanoate), traditionally involves processes that may not align with modern principles of green chemistry. Future research should focus on developing more sustainable and environmentally friendly synthetic routes.
Key areas for investigation include:
Solvent-Free Synthesis: Exploring mechanochemical methods, such as ball milling, to synthesize the compound without the need for solvents, thereby reducing waste and energy consumption.
Bio-based Feedstocks: Investigating the use of 16-methylheptadecanoic acid derived from renewable biological sources to reduce the reliance on fossil fuels.
Catalytic Routes: Developing catalytic methods for the synthesis that can proceed under milder conditions and with higher atom economy.
Recycling and Recovery: Designing processes for the recovery and reuse of cadmium from end-of-life products containing Cadmium bis(16-methylheptadecanoate), contributing to a circular economy for this heavy metal.
The production of sustainable metallic soaps, which are metal salts of fatty acids, is already a focus in various industries, with an emphasis on using eco-friendly practices and raw materials to reduce the ecological footprint. platinumindustriesltd.com These principles can be directly applied to the synthesis of Cadmium bis(16-methylheptadecanoate).
Interdisciplinary Research with Other Branches of Chemical Sciences
The future of research on Cadmium bis(16-methylheptadecanoate) will likely involve increased collaboration with other branches of chemical sciences to explore novel applications and fundamental properties.
Potential interdisciplinary research areas include:
Materials Science: Investigating the use of Cadmium bis(16-methylheptadecanoate) as a precursor for the synthesis of cadmium-containing nanomaterials, such as quantum dots or nanowires, which have applications in electronics and photonics. Cadmium is already utilized in the production of pigments, alloys, solar panels, and stabilizers. scimateria.com
Polymer Chemistry: Exploring its role as a stabilizer or catalyst in polymerization reactions. Metal carboxylates are known to act as stabilizers in materials like PVC and as catalysts in various chemical reactions. nih.govgoogle.com
Supramolecular Chemistry: Studying its ability to form self-assembled structures, such as gels or liquid crystals, which could lead to new "smart" materials.
Environmental Chemistry: Understanding the fate and transport of Cadmium bis(16-methylheptadecanoate) in the environment to assess its potential impact and develop remediation strategies.
The versatility of cadmium compounds in applications ranging from batteries to coatings highlights the broad potential for interdisciplinary exploration. nih.govasianmetal.com
Q & A
Q. What are the established synthetic routes for preparing cadmium bis(16-methylheptadecanoate), and how can purity be ensured?
Methodological Answer: Cadmium bis(16-methylheptadecanoate) can be synthesized via a metathesis reaction between cadmium oxide (CdO) and 16-methylheptadecanoic acid. A typical procedure involves refluxing CdO with the acid in a non-polar solvent (e.g., toluene) under inert conditions, followed by filtration and recrystallization in hexane. Purity can be verified using elemental analysis (Cd content ~12.3% by weight) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and cadmium-oxygen coordination bands (<500 cm⁻¹). Ensure anhydrous conditions to avoid hydrolysis, and compare results with literature data for analogous cadmium carboxylates .
Q. Which spectroscopic techniques are most effective for characterizing cadmium bis(16-methylheptadecanoate)?
Methodological Answer:
- 1H/13C NMR : Use deuterated chloroform (CDCl₃) to resolve methyl branching (δ 0.8–1.0 ppm) and ester carbonyl carbons (δ 170–175 ppm). Note that cadmium’s paramagnetic effects may broaden signals, requiring longer relaxation times .
- FTIR : Focus on ester C=O (~1740 cm⁻¹) and Cd-O (~450 cm⁻¹) stretches. Compare with free acid spectra to confirm esterification .
- Elemental Analysis : Validate stoichiometry (Cd:C77H148O8 ratio) via inductively coupled plasma mass spectrometry (ICP-MS) for cadmium quantification .
Q. What solvent systems are suitable for dissolving cadmium bis(16-methylheptadecanoate) in experimental settings?
Methodological Answer: The compound is sparingly soluble in polar solvents (e.g., methanol, ethanol) but dissolves readily in non-polar solvents like toluene, hexane, or chloroform. For kinetic studies, pre-dissolve in warm toluene (~50°C) to achieve homogeneity. Conduct dynamic light scattering (DLS) post-dissolution to check for colloidal aggregates, which may interfere with reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for cadmium bis(16-methylheptadecanoate)?
Methodological Answer: Discrepancies in thermal decomposition temperatures (e.g., TGA data ranging from 180–220°C) may arise from differences in heating rates or atmospheric conditions. To standardize results:
- Perform thermogravimetric analysis (TGA) under nitrogen at controlled heating rates (e.g., 5°C/min).
- Compare with differential scanning calorimetry (DSC) to identify endothermic/exothermic events.
- Cross-validate with X-ray diffraction (XRD) of residues to confirm decomposition products (e.g., CdO or CdCO₃) .
Q. What strategies optimize cadmium bis(16-methylheptadecanoate) as a precursor for cadmium oxide nanoparticles?
Methodological Answer:
- Thermal Decomposition : Heat the compound in a high-boiling solvent (e.g., octadecene) at 250–300°C with oleylamine as a stabilizer. Monitor nanoparticle size via transmission electron microscopy (TEM) and adjust ligand ratios to control crystallite growth .
- Microemulsion Templating : Use water-in-oil microemulsions with sodium bis(2-ethylhexyl)sulfosuccinate (AOT) to template CdO nucleation. Characterize surface morphology using atomic force microscopy (AFM) .
Q. How do branching and steric effects of 16-methylheptadecanoate influence cadmium’s coordination geometry?
Methodological Answer:
- X-ray Crystallography : Attempt single-crystal growth via slow evaporation in hexane/ethyl acetate mixtures. Compare bond lengths and angles with linear-chain cadmium carboxylates to assess steric distortions .
- Computational Modeling : Use density functional theory (DFT) to simulate coordination geometries (e.g., tetrahedral vs. octahedral). Correlate with experimental IR/Raman spectra to validate models .
Q. What experimental designs mitigate cadmium toxicity risks while handling this compound?
Methodological Answer:
- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent aerosol exposure.
- Waste Management : Precipitate cadmium residues with sodium sulfide (Na₂S) to form insoluble CdS, then dispose via hazardous waste protocols.
- Biological Assays : Partner with toxicology labs to assess ecotoxicological impacts using Daphnia magna or algal models, referencing OECD guidelines .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent solubility reports in polar aprotic solvents?
Methodological Answer:
- Solvent Purity : Ensure solvents like dimethylformamide (DMF) are anhydrous (Karl Fischer titration <50 ppm H₂O).
- Sonication : Use ultrasonic baths to disrupt intermolecular van der Waals forces.
- Phase Diagrams : Construct ternary phase diagrams (compound/solvent/co-solvent) to identify optimal solubility conditions. Compare with analogous cadmium stearate systems .
Q. What methodologies validate the compound’s role in stabilizing lipid bilayers or surfactant assemblies?
Methodological Answer:
- Langmuir-Blodgett Trough : Measure pressure-area isotherms to assess monolayer stability. Compare collapse pressures with non-branched cadmium carboxylates.
- Small-Angle X-ray Scattering (SAXS) : Analyze micelle or vesicle structures in aqueous dispersions. Use PEG-20 derivatives (e.g., ) as co-surfactants to enhance stability .
Experimental Design and Validation
Q. How can computational chemistry predict cadmium bis(16-methylheptadecanoate)’s reactivity in catalytic applications?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand dissociation energies in solvents like toluene to identify labile coordination sites.
- Reactivity Screening : Use high-throughput robotic platforms to test catalytic activity in cross-coupling reactions, comparing with Pd or Cu analogs. Validate turnover numbers (TONs) via gas chromatography (GC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
